molecular formula C10H18O4 B016432 9-Methoxy-9-oxononanoic acid CAS No. 2104-19-0

9-Methoxy-9-oxononanoic acid

Cat. No.: B016432
CAS No.: 2104-19-0
M. Wt: 202.25 g/mol
InChI Key: VVWPSAPZUZXYCM-UHFFFAOYSA-N
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Description

Mechanism of Action

Target of Action

Methyl hydrogen azelate, also known as 9-Methoxy-9-oxononanoic acid, is a medium-chain oxo-fatty acid It has been found to stimulate the activity of phospholipase a2 (pla2), a key enzyme initiating the arachidonate cascade and eicosanoid production .

Mode of Action

The compound interacts with its targets, such as PLA2, and induces their activity . This interaction leads to the initiation of the arachidonate cascade, which results in the production of eicosanoids, a group of bioactive lipids that play crucial roles in various biological functions, including inflammation and immunity .

Biochemical Pathways

The biochemical pathways affected by methyl hydrogen azelate involve the conversion of linoleic acid into 9-oxononanoic acid, a precursor for biopolymers . This process is efficiently catalyzed by a coupled 9S-lipoxygenase (St-LOX1, Solanum tuberosum) and 9/13-hydroperoxide lyase (Cm-9/13HPL, Cucumis melo) cascade reaction . The downstream effects include the synthesis of biodegradable and sustainable polymers, plasticizers, and lubricants .

Pharmacokinetics

It’s known that the compound can be produced endogenously from substrates such as longer-chain dicarboxylic acids and processes like the metabolism of oleic acid . More research is needed to fully understand the pharmacokinetics of this compound.

Result of Action

The molecular and cellular effects of methyl hydrogen azelate’s action include the stimulation of PLA2 activity and the subsequent production of eicosanoids . These bioactive lipids have various effects on cells, including modulating inflammation and immune responses .

Action Environment

The action, efficacy, and stability of methyl hydrogen azelate can be influenced by various environmental factors. For instance, the compound’s ability to stimulate PLA2 activity and induce eicosanoid production can be affected by the presence of other fatty acids and the specific conditions within the cellular environment

Preparation Methods

Synthetic Routes and Reaction Conditions: Alpha-Zearalenol can be synthesized through the reduction of Zearalenone. The reduction process typically involves the use of reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) under controlled conditions . The reaction is carried out in an appropriate solvent, such as methanol or ethanol, at low temperatures to ensure selective reduction to Alpha-Zearalenol.

Industrial Production Methods: In industrial settings, the production of Alpha-Zearalenol involves the fermentation of grains contaminated with Fusarium species. The fermentation process is optimized to maximize the yield of Zearalenone, which is subsequently reduced to Alpha-Zearalenol using chemical reduction methods . The product is then purified using chromatographic techniques such as high-performance liquid chromatography (HPLC) to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions: Alpha-Zearalenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

9-methoxy-9-oxononanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O4/c1-14-10(13)8-6-4-2-3-5-7-9(11)12/h2-8H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVWPSAPZUZXYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10175253
Record name Methyl hydrogen azelate
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Molecular Weight

202.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2104-19-0
Record name Monomethyl azelate
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Record name Monomethyl azelate
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Record name Monomethyl azelate
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Record name Methyl hydrogen azelate
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Record name Methyl hydrogen azelate
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Record name MONOMETHYL AZELATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What are the different methods explored for the synthesis of Methyl hydrogen azelate, and which one proved to be most effective?

A1: Researchers investigated several methods for synthesizing Methyl hydrogen azelate. These included:

  • Direct Esterification: Reacting azelaic acid with methanol [].
  • Hydrolysis of Dimethyl azelate: Using either sodium hydroxide or barium hydroxide in methanol [].

Q2: Beyond its use as a precursor for other compounds, what interesting property of Methyl hydrogen azelate was observed in a study on acid catalysis?

A2: While not its primary application, Methyl hydrogen azelate was used as a model substrate in a study investigating the catalytic activity of polymeric sulfonic acids []. Interestingly, researchers observed that a specific type of polymeric sulfonic acid with strong hydrophobic character (e.g., 69% sulfonated polystyrene-sulfonic acid) displayed remarkable catalytic efficiency in hydrolyzing Methyl hydrogen azelate in water. This efficiency surpassed that of hydrochloric acid by more than fivefold []. This finding suggests a potential role of hydrophobic interactions between the catalyst and Methyl hydrogen azelate in aqueous environments, influencing the hydrolysis rate.

Q3: How was Methyl hydrogen azelate utilized in the synthesis of 8-oxycaprylic acid?

A3: Methyl hydrogen azelate served as a crucial starting material in the synthesis of 8-oxycaprylic acid []. Two distinct pathways were employed:

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